molecular formula C23H25N3O6 B11039661 N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11039661
M. Wt: 439.5 g/mol
InChI Key: RDWQJPDTQFJPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This complex-sounding compound has a fascinating structure. Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

The compound features an indole core (a bicyclic aromatic ring system) with various functional groups attached. The benzodioxin moiety adds an intriguing twist, contributing to its biological properties.

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: The compound can be synthesized through multi-step organic reactions. Key steps involve coupling the indole precursor with the benzodioxin amine, followed by acylation to form the carboxamide.

    Biological Synthesis: Some microorganisms produce similar compounds via biosynthetic pathways.

Reaction Conditions::
  • Temperature, solvents, and catalysts play crucial roles in each step.
  • Protecting groups are used to selectively modify specific functional groups.
Industrial Production::
  • Large-scale production typically involves optimized synthetic routes.
  • Precursor availability and cost influence industrial feasibility.

Chemical Reactions Analysis

Reactions::

    Oxidation: The indole ring can undergo oxidation to form indoxyl derivatives.

    Reduction: Reduction of the carbonyl group may yield secondary amines.

    Substitution: Various substitutions can occur on the benzodioxin ring.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Alkylating agents or nucleophiles.

Major Products::
  • Oxidation: Indoxyl derivatives.
  • Reduction: Secondary amines.
  • Substitution: Various substituted products.

Scientific Research Applications

    Medicine: Investigated for potential anticancer, antimicrobial, or anti-inflammatory properties.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its effects on cellular processes.

Mechanism of Action

    Targets: Likely interacts with specific enzymes or receptors.

    Pathways: May modulate signaling pathways related to cell growth, inflammation, or apoptosis.

Comparison with Similar Compounds

    Uniqueness: Its benzodioxin moiety sets it apart.

    Similar Compounds: Related indole-based molecules like indoxyl derivatives or other benzodioxin-containing compounds.

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C23H25N3O6/c1-26-17-11-15(29-2)12-20(30-3)16(17)13-18(26)23(28)24-7-6-22(27)25-14-4-5-19-21(10-14)32-9-8-31-19/h4-5,10-13H,6-9H2,1-3H3,(H,24,28)(H,25,27)

InChI Key

RDWQJPDTQFJPCY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.